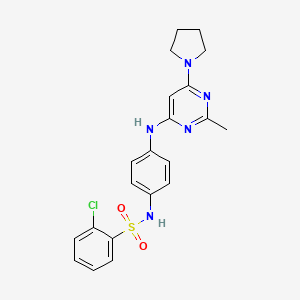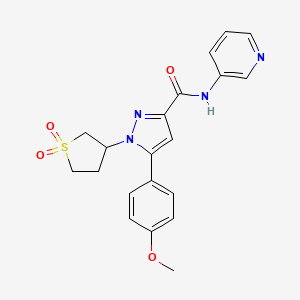![molecular formula C18H16FN3O B11328370 4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328370.png)
4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrazole ring, and a benzamide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Einführung der 4-Methylbenzylgruppe: Die 4-Methylbenzylgruppe kann über eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Benzylhalogenids eingeführt werden.
Bildung des Benzamids: Der letzte Schritt beinhaltet die Reaktion des substituierten Pyrazols mit 4-Fluorbenzoylchlorid in Gegenwart einer Base wie Triethylamin, um das gewünschte Benzamid zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid können die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Dazu können der Einsatz fortschrittlicher katalytischer Systeme, kontinuierlicher Strömungsreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Das Fluoratom am Benzamidring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzamiden.
Wissenschaftliche Forschungsanwendungen
4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es als Inhibitor von Enzymen wie Succinatdehydrogenase wirken, Stoffwechselwege stören und zu zellulären Effekten führen. Die Struktur der Verbindung ermöglicht es ihr, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit ihren Zielstrukturen zu bilden, wodurch ihre Bindungsaffinität und Spezifität erhöht werden.
Wirkmechanismus
The mechanism of action of 4-FLUORO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Fluor-N-[1-(2-Methylbenzyl)-1H-pyrazol-4-yl]benzamid
- 4-Chlor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid
Einzigartigkeit
4-Fluor-N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]benzamid ist einzigartig aufgrund des spezifischen Substitutionsschemas am Pyrazol- und Benzamidring. Diese einzigartige Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Substanz für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C18H16FN3O |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
4-fluoro-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16FN3O/c1-13-2-4-14(5-3-13)12-22-17(10-11-20-22)21-18(23)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
GBFKWJQDNWNFFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11328299.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328312.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11328329.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328333.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)
![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11328374.png)


![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
